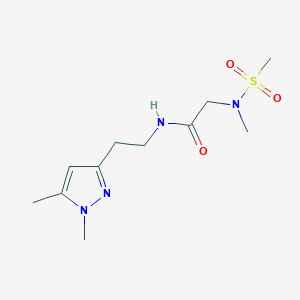

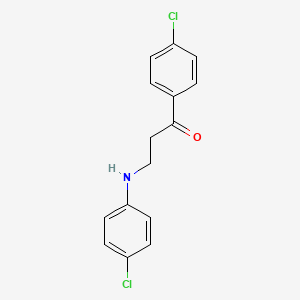

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EF24 is a small molecule that has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and neurological disorders. In

Scientific Research Applications

Synthesis and Characterization

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide, as part of the broader benzothiazole and fluorobenzamide families, has been studied for various applications in scientific research, particularly focusing on its synthesis, characterization, and potential as a bioactive compound. The synthesis of benzothiazole derivatives involves catalytic methods that enable the functionalization of fluorobenzenes, introducing aroyl groups derived from aromatic aldehydes. This process is facilitated by N-heterocyclic carbene (NHC) catalysis, demonstrating the compound's utility in organic synthesis and chemical modification techniques (Suzuki et al., 2008).

Antimicrobial Properties

Research into the antimicrobial properties of benzothiazole and fluorobenzamide derivatives has shown promising results. For instance, novel fluorobenzamides containing thiazole and thiazolidine moieties have been synthesized and displayed significant antimicrobial activity against a range of bacterial and fungal pathogens. The presence of a fluorine atom in these compounds is crucial for enhancing their antimicrobial efficacy, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Anticancer Activity

The exploration of benzothiazole acylhydrazones for anticancer applications has revealed that these compounds exhibit probable anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. This research underscores the therapeutic potential of benzothiazole derivatives in oncology, with specific substitutions on the benzothiazole scaffold modulating antitumor properties (Osmaniye et al., 2018).

Sensing and Detection Applications

Benzimidazole and benzothiazole conjugated Schiff bases have been designed and synthesized, demonstrating their capability as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. These compounds exhibit large Stokes shifts and high sensitivity and selectivity for the analytes, making them suitable for applications in chemical sensing and environmental monitoring (Suman et al., 2019).

Material Science and Photovoltaics

In material science, heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide have been investigated for their crystal growth, optical properties, thermal stability, and potential applications in nonlinear optics and dye-sensitized solar cells. These studies provide insights into the multifaceted applications of benzothiazole derivatives, ranging from pharmaceuticals to advanced materials and energy technologies (Raveendiran & Prabukanthan, 2021).

Mechanism of Action

Target of Action

It’s known that thiazolo[5,4-d]thiazoles, which this compound is a derivative of, are promising building blocks in the synthesis of semiconductors for plastic electronics .

Mode of Action

The thiazolo[5,4-d]thiazole fused (bi)heterocycle, a key component of this compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap

Biochemical Pathways

Given its structural features, it’s plausible that it could influence pathways related to electron transfer, given its electron-deficient nature .

Result of Action

Compounds with similar structures have been evaluated for their in vitro anti-cancer and antibacterial activities , suggesting potential therapeutic applications.

properties

IUPAC Name |

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)8-5-9-13(14)22-16(20)19-15(21)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSOICQYFLIATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,14-Dihydropyrido[2',1':2,3]imidazo[1,5-a]pyrido[2',1':2,3]imidazo[1,5-d]pyrazine-8,16-diium bromide](/img/structure/B2928474.png)

![1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2928475.png)

![[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride](/img/structure/B2928485.png)

![N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine](/img/structure/B2928489.png)

![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide](/img/structure/B2928491.png)

![(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2928495.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)